Tert-butyl (2-phenylpent-4-en-2-yl)carbamate
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Overview
Description
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is an organic compound with the molecular formula C16H23NO2. It is a carbamate derivative, which is commonly used in organic synthesis as a protecting group for amines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-en-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). This method offers high yields and short reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or heat.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-phenylpent-4-en-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it a valuable tool in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (substituted benzamido)phenylcarbamate: These compounds have similar structures but different substituents on the benzamido group, which can affect their chemical properties and applications.
N-Boc-protected amines: These compounds also use the tert-butyl carbamate group as a protecting group for amines.
Uniqueness
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate is unique due to its specific structure, which combines a phenyl group and a pent-4-en-2-yl moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHBWYZRTPCWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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